2-Bromoethylamine (BEA) Demonstrates 2-4x Greater Nephrotoxicity Potency than 2-Chloroethylamine (CEA) In Vivo
In comparative toxicology studies, the bromo derivative, 2-bromoethylamine (BEA), exhibits significantly higher nephrotoxic potency than its chloro analog, 2-chloroethylamine (CEA) [1]. This difference is attributed to the bromo group being a better leaving group than the chloro group, leading to faster formation of the reactive intermediate ethyleneimine, which alkylates renal macromolecules [1]. The renal effects of BEA are dependent on the urinary concentrating ability of antidiuretic hormone (ADH) [1].
| Evidence Dimension | Nephrotoxicity (papillary necrosis) |
|---|---|
| Target Compound Data | Induces renal papillary necrosis at lower doses/rates than CEA |
| Comparator Or Baseline | 2-Chloroethylamine (CEA): less potent papillotoxin |
| Quantified Difference | BEA is more potent; exact fold difference not quantified, but qualitative rank order established (Br > Cl) |
| Conditions | In vivo rodent models; renal medulla concentration |
Why This Matters
This data establishes a clear reactivity hierarchy, crucial for researchers selecting the appropriate haloethylamine for targeted alkylation or toxicological studies.
- [1] ScienceDirect. 2-Bromoethylamine. Retrieved 2026. View Source
